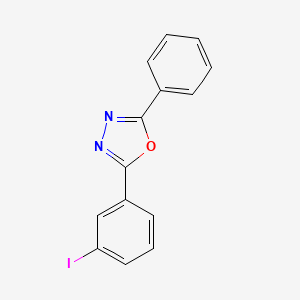

2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole” would depend on its specific structure. For example, 3-Iodophenol has a melting point of 118 °C and a boiling point of 186 °C .科学研究应用

Medicinal Chemistry and Drug Discovery

Enamine_000096 has attracted attention in medicinal chemistry due to its structural features. Researchers explore its potential as a scaffold for designing novel drugs. Key aspects include:

- Antimicrobial Activity : Some chalcone derivatives containing Enamine_000096 have demonstrated antimicrobial properties . These compounds could serve as leads for developing new antibiotics.

- GPCR Modulation : Enamine_000096 analogs have been investigated for their interaction with G protein-coupled receptors (GPCRs) and β-arrestin2 . Understanding these interactions can aid in drug development.

Organocatalysis

Enamine_000096 participates in organocatalysis, a field focused on using small organic molecules as catalysts. Notably:

- Asymmetric Organocatalysis : Benjamin List and David W. C. MacMillan received the Nobel Prize in Chemistry in 2021 for their work on asymmetric organocatalysis, which includes enamine-based reactions . Enamine_000096 contributes to this area.

Photoresponsive Materials

Enamine_000096’s photochemical properties make it valuable for designing photoresponsive materials:

- Light-Activated Antibiotics : Enamine scientists collaborated on a study involving analogs of the antimicrobial peptide gramicidin S. These compounds can switch conformations upon exposure to light, potentially enabling controlled drug release .

Protein-Protein Interaction Studies

Researchers use Enamine_000096 derivatives to investigate protein-protein interactions:

- GPCR-β-arrestin Interaction : Enamine_000096 agonists recruit β-arrestin2, providing insights into GPCR signaling pathways .

Synthesis of Chalcone Derivatives

Enamine_000096 serves as a building block for synthesizing chalcones:

- Chalcone Derivatives : Researchers have synthesized chalcones by coupling Enamine_000096 with aromatic substituted aldehydes. These derivatives find applications in pharmaceutical and medicinal chemistry .

Urea Derivatives

Enamine_000096 derivatives, such as 3-iodophenylurea, have been prepared and characterized:

安全和危害

作用机制

Target of Action

It is part of the phenotypic screening library from enamine, which includes compounds with a broad diversity of biological targets .

Mode of Action

Enamines are known to act as nucleophiles, similar to enolates, in many reactions . They can undergo a three-step process: formation of the enamine, reaction with an electrophile to form an iminium salt, and hydrolysis of the iminium salt to reform the aldehyde or ketone .

Biochemical Pathways

The phenotypic screening library, which includes this compound, is designed for the investigation of signaling pathways .

Pharmacokinetics

Enamine does emphasize the importance of pharmacokinetics in their in vivo studies .

Result of Action

The phenotypic screening library, which includes this compound, is designed for the discovery of new biological targets .

Action Environment

Such factors are typically considered in the design and execution of in vivo studies .

属性

IUPAC Name |

2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IN2O/c15-12-8-4-7-11(9-12)14-17-16-13(18-14)10-5-2-1-3-6-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBKOHNAHPCMBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5631017 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5636798.png)

![2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5636807.png)

![8-(4-chloro-3-fluorobenzoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636819.png)

![4-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]carbonyl}-1-ethyl-2(1H)-pyridinone](/img/structure/B5636824.png)

![[1-(3,4-dimethoxybenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5636834.png)

![N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5636842.png)

![1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-(4-fluorophenyl)-4-piperidinol](/img/structure/B5636851.png)

![8-[(2-butyl-1H-imidazol-4-yl)methyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636876.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide dihydrochloride](/img/structure/B5636885.png)

![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B5636888.png)